4-(tert-Butylazo)-4-cyanovaleric acid
Description
4,4'-Azobis(4-cyanovaleric acid) (ACVA), CAS 2638-94-0, is an azo-based radical initiator widely used in polymerization reactions. Its molecular formula is C₁₂H₁₆N₄O₄ (molecular weight: 280.28 g/mol), featuring two cyanovaleric acid moieties linked by an azo (-N=N-) bond . The carboxylic acid groups confer water solubility, distinguishing it from hydrophobic azo initiators like AIBN. ACVA decomposes thermally (decomposition temperature: ~70–80°C) to generate free radicals, initiating chain-growth polymerization in aqueous or organic media .
Properties
CAS No. |
25149-50-2 |
|---|---|
Molecular Formula |
C10H17N3O2 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
4-(tert-butyldiazenyl)-4-cyanopentanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-9(2,3)12-13-10(4,7-11)6-5-8(14)15/h5-6H2,1-4H3,(H,14,15) |
InChI Key |
LPIJERWHZYVVLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=NC(C)(CCC(=O)O)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Azo Initiators
Azobisisobutyronitrile (AIBN)
- Structure : (CH₃)₂C(CN)-N=N-C(CN)(CH₃)₂ .
- Solubility : Organic solvents (e.g., THF, toluene); insoluble in water.
- Decomposition Temperature : ~65–70°C .
- Applications: Bulk/solution polymerization in non-aqueous systems (e.g., polystyrene in organic phases) .
- Key Difference : AIBN’s hydrophobicity limits use in aqueous reactions, whereas ACVA’s carboxylate groups enable water compatibility .
4,4'-Azobis(4-cyanopentanoic acid)
- Note: This is a synonym for ACVA, confirming its identity in multiple sources .
Inorganic Initiators
Potassium Persulfate (KPS)
- Structure : K₂S₂O₈ .
- Solubility : Highly water-soluble.
- Decomposition Temperature : ~60–100°C (dependent on pH) .
- Applications : Emulsion polymerization (e.g., acrylics).
- Comparative Study : ACVA produced polystyrene microspheres with narrower size distributions (PDI < 0.1) compared to KPS in aqueous phases, highlighting superior control in radical flux .
RAFT Chain Transfer Agents (CTAs)
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPPA)
- Structure : Includes a trithiocarbonate group (-SC(S)S-) .
- Role : Mediates chain transfer in RAFT polymerization, enabling precise molecular weight control.
- Synergy with ACVA : ACVA serves as the initiator, while CPPA regulates chain growth. This combination achieved low dispersity (Đ = 1.1–1.3) in PMPC synthesis .
Performance in Polymerization Reactions
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